(R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide
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Overview
Description
(R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide is a chiral compound with significant interest in various scientific fields. This compound is characterized by its benzopyran structure, which is a common motif in many biologically active molecules. The presence of the chiral center at the 1-phenylethyl group adds to its complexity and potential for enantioselective applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide typically involves the acylation of (R,S)-1-phenylethanol, which is an intermediate product in the cascade synthesis starting from acetophenone hydrogenation . The reaction proceeds well in the presence of lipase under hydrogen atmosphere and under argon . The beneficial reaction conditions include relatively low temperatures (below 70°C) and the use of nonpolar solvents .
Industrial Production Methods
Industrial production methods for this compound often involve the use of heterogeneous catalysts such as Pd/C and Ru/Al2O3 . These catalysts facilitate the hydrogenation and acylation steps, ensuring high yields and selectivity. The use of immobilized enzymes, such as lipase, also plays a crucial role in the industrial synthesis by enabling enantioselective transformations .
Chemical Reactions Analysis
Types of Reactions
(R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chiral center allows for enantioselective interactions, which can result in different biological activities for each enantiomer .
Comparison with Similar Compounds
Similar Compounds
(R,S)-1-Phenylethanol: An intermediate in the synthesis of (R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide.
R-1-Phenylethyl Acetate: A related compound with similar structural features.
S-1-Phenylethyl Acetate: Another enantiomeric form with distinct properties.
Uniqueness
The uniqueness of this compound lies in its benzopyran structure combined with the chiral 1-phenylethyl group. This combination provides a versatile platform for various chemical transformations and biological interactions, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C18H19NO2 |
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Molecular Weight |
281.3 g/mol |
IUPAC Name |
(2R)-N-[(1S)-1-phenylethyl]-3,4-dihydro-2H-chromene-2-carboxamide |
InChI |
InChI=1S/C18H19NO2/c1-13(14-7-3-2-4-8-14)19-18(20)17-12-11-15-9-5-6-10-16(15)21-17/h2-10,13,17H,11-12H2,1H3,(H,19,20)/t13-,17+/m0/s1 |
InChI Key |
PXARIUVNMAABSE-SUMWQHHRSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@H]2CCC3=CC=CC=C3O2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCC3=CC=CC=C3O2 |
Origin of Product |
United States |
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